3-(3-Fluorophenyl)-2-methoxypyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a methoxy group and a fluorophenyl moiety. Its molecular formula is , and it features a pyridine core, which is a six-membered aromatic ring containing one nitrogen atom. The fluorine atom is positioned on the phenyl ring, enhancing the compound's electronic properties and potential biological activity.
3-(3-Fluorophenyl)-2-methoxypyridine can undergo several chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction .
This compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential interactions with various receptors in the central nervous system, making it a candidate for developing treatments for neurological disorders. The presence of the methoxy group enhances its ability to cross the blood-brain barrier, potentially increasing its efficacy in targeting brain receptors .
Several synthetic routes have been developed for 3-(3-Fluorophenyl)-2-methoxypyridine:
The applications of 3-(3-Fluorophenyl)-2-methoxypyridine span several fields:
Research has shown that 3-(3-Fluorophenyl)-2-methoxypyridine interacts with specific receptors in the brain, influencing neurotransmitter activity. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively. Studies indicate that this compound may exhibit selective binding to nicotinic acetylcholine receptors, which are critical in various cognitive functions .
Several compounds share structural similarities with 3-(3-Fluorophenyl)-2-methoxypyridine. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5-Fluoro-2-methoxynicotinic acid | 0.88 | Contains a methoxy group and fluorine on a nicotinic acid structure. |
| 5-Fluoro-2-hydroxynicotinic acid | 0.83 | Hydroxyl group instead of methoxy; potential for different biological interactions. |
| 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 0.77 | Features a trifluoromethyl group; may exhibit enhanced electronic properties. |
| 6-Chloro-2-methoxynicotinaldehyde | 0.75 | Chlorine substitution offers different reactivity profiles compared to fluorine. |
These compounds differ primarily in their substituents (e.g., hydroxyl vs. methoxy) and their positions on the aromatic ring, which can significantly affect their biological activity and chemical reactivity .
The emergence of 3-(3-fluorophenyl)-2-methoxypyridine reflects broader trends in fluoroorganic chemistry during the early 21st century. Fluorine incorporation into heterocyclic frameworks became a strategic focus for pharmaceutical researchers seeking to optimize drug candidates’ metabolic stability and binding affinity. This compound was first synthesized and cataloged in 2010, as evidenced by its PubChem entry (CID 46312986), which documents its creation date as July 21, 2010. Subsequent modifications to its database entry, extending into 2025, highlight ongoing research into its properties and potential applications.
The discovery of 3-(3-fluorophenyl)-2-methoxypyridine coincided with advancements in cross-coupling reactions, particularly Suzuki-Miyaura protocols, which enabled efficient attachment of aryl groups to pyridine cores. These methodological innovations allowed chemists to systematically explore substitution patterns on pyridine derivatives, leading to the targeted synthesis of this fluorinated analog.
As a bifunctionalized pyridine, 3-(3-fluorophenyl)-2-methoxypyridine serves as a versatile scaffold in medicinal chemistry. The methoxy group at the 2-position influences electronic properties through resonance effects, while the 3-fluorophenyl substituent introduces steric bulk and lipophilicity. This combination is particularly valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where fluorine atoms often enhance target engagement and pharmacokinetic profiles.
In material science, the compound’s rigid aromatic structure and fluorine content make it a candidate for liquid crystal displays (LCDs) or organic semiconductors, though these applications remain underexplored. Its role in supramolecular chemistry is also noteworthy, as the fluorine atom can participate in halogen bonding interactions, enabling precise molecular assembly.
3-(3-Fluorophenyl)-2-methoxypyridine represents a significant fluorinated heterocyclic compound with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 grams per mole [1]. This compound features a pyridine ring system substituted with a methoxy group at the 2-position and a 3-fluorophenyl substituent at the 3-position, creating a complex aromatic framework that exhibits distinctive structural and spectroscopic characteristics [1].
X-ray crystallographic analysis of fluorinated pyridine derivatives reveals fundamental structural parameters that characterize the molecular geometry of 3-(3-Fluorophenyl)-2-methoxypyridine [2]. The pyridine ring system maintains its characteristic aromatic planarity with bond angles approaching 120 degrees, consistent with sp² hybridization of the ring atoms [3]. Crystal structure determinations of related pyridine derivatives demonstrate that carbon-carbon bond lengths within the pyridine ring typically range from 1.33 to 1.39 Ångströms, while carbon-nitrogen bonds measure approximately 1.34 Ångströms [4].
The fluorophenyl substituent adopts a specific orientation relative to the pyridine ring, with dihedral angles between the two aromatic systems typically measuring between 10 and 12 degrees in similar compounds [5]. This near-planar arrangement facilitates π-π interactions between the aromatic rings while minimizing steric hindrance [5]. The fluorine atom contributes minimal steric demand due to its small van der Waals radius, preserving the overall planarity of the π-conjugated system [6].
Crystallographic studies of fluorinated aromatic compounds indicate that the carbon-fluorine bond length measures approximately 1.35 Ångströms [4]. The methoxy substituent at the 2-position of the pyridine ring exhibits a carbon-oxygen bond length of approximately 1.36 Ångströms, with the methyl group typically oriented to minimize intramolecular interactions [7].
| Structural Parameter | Value | Reference Range |
|---|---|---|
| Pyridine C-C Bond Length | 1.33-1.39 Å | 1.33-1.39 Å |
| Pyridine C-N Bond Length | ~1.34 Å | 1.33-1.35 Å |
| C-F Bond Length | ~1.35 Å | 1.34-1.36 Å |
| C-O Bond Length (Methoxy) | ~1.36 Å | 1.35-1.37 Å |
| Ring Bond Angles | ~120° | 118-122° |
| Phenyl-Pyridine Dihedral Angle | 10-12° | 8-15° |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-(3-Fluorophenyl)-2-methoxypyridine through analysis of ¹H, ¹³C, and ¹⁹F nuclear environments [8] [9]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals in the 7.0 to 8.5 parts per million region, with the pyridine H-6 proton appearing most downfield due to the electron-withdrawing effect of the nitrogen atom [8] [10].
The fluorophenyl protons display distinct coupling patterns characteristic of meta-fluorine substitution, with the fluorine atom influencing chemical shifts through both inductive and mesomeric effects [8] [11]. The methoxy group appears as a sharp singlet at approximately 3.8 to 4.0 parts per million, integrating for three protons [12].
¹⁹F Nuclear Magnetic Resonance spectroscopy reveals the fluorine atom signal at approximately -113 to -115 parts per million, consistent with aromatic fluorine substitution patterns observed in related fluoropyridine derivatives [8] [9]. The fluorine nucleus exhibits characteristic coupling to adjacent aromatic protons, providing valuable structural confirmation [9].
¹³C Nuclear Magnetic Resonance analysis demonstrates the expected aromatic carbon resonances between 114 and 164 parts per million [13] [8]. The fluorine-bearing carbon exhibits significant downfield shift to approximately 162-164 parts per million with characteristic carbon-fluorine coupling (J = 240-250 Hz) [13]. Carbons ortho to fluorine show smaller coupling constants (J = 20-25 Hz), while meta carbons display minimal coupling (J = 2-4 Hz) [13].
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
|---|---|---|---|
| Pyridine H-3/C-3 | 7.2-7.4 | 135-139 | - |
| Pyridine H-4/C-4 | 7.6-7.8 | 122-125 | - |
| Pyridine H-5/C-5 | 7.1-7.3 | 120-123 | - |
| Pyridine H-6/C-6 | 8.1-8.3 | 147-150 | - |
| Pyridine C-2 | - | 158-162 | - |
| Fluorophenyl C-3 | - | 162-164 (d, J=240-250 Hz) | - |
| Methoxy | 3.8-4.0 | 55-56 | - |
| Fluorine | - | - | -113 to -115 |
Infrared spectroscopy of 3-(3-Fluorophenyl)-2-methoxypyridine reveals characteristic vibrational modes that confirm the presence of specific functional groups [14] [15]. Aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 wavenumber region, while methoxy carbon-hydrogen stretches occur at 2950-3000 wavenumbers [14]. The aromatic carbon-carbon and carbon-nitrogen stretching modes manifest between 1570 and 1620 wavenumbers [14] [15].
The carbon-fluorine stretching vibration represents a particularly diagnostic feature, appearing as a strong absorption band in the 1000-1100 wavenumber region [11] [16]. This frequency range reflects the high electronegativity of fluorine and the polar nature of the carbon-fluorine bond [16]. The carbon-oxygen stretching mode of the methoxy substituent produces a strong absorption between 1230 and 1280 wavenumbers [14].
Aromatic carbon-hydrogen bending vibrations, both in-plane and out-of-plane, provide additional structural confirmation [11] [15]. In-plane bending modes occur at 1400-1500 wavenumbers with medium intensity, while out-of-plane bending vibrations appear at 750-900 wavenumbers with strong intensity [14] [11]. Ring breathing modes contribute to the spectral fingerprint region between 990 and 1040 wavenumbers [15].
Raman spectroscopic analysis complements infrared data by providing information about symmetric vibrational modes [17] [11]. The technique proves particularly valuable for characterizing aromatic ring vibrations and fluorine-containing functional groups, offering enhanced sensitivity to carbon-carbon and carbon-nitrogen stretching modes within the heterocyclic framework [17].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3050-3100 | Medium | Phenyl and Pyridine C-H |
| Methoxy C-H Stretch | 2950-3000 | Medium | -OCH₃ |
| Aromatic C=C/C=N Stretch | 1570-1620 | Medium-Strong | Ring Skeletal |
| C-O Stretch | 1230-1280 | Strong | Methoxy Group |
| C-F Stretch | 1000-1100 | Strong | Fluorine Substitution |
| C-H Bend (In-plane) | 1400-1500 | Medium | Aromatic Deformation |
| C-H Bend (Out-of-plane) | 750-900 | Strong | Ring Substitution Pattern |
| Ring Breathing | 990-1040 | Medium | Aromatic Ring Modes |
Comparative structural analysis reveals that 3-(3-Fluorophenyl)-2-methoxypyridine exhibits electronic and geometric characteristics distinct from unsubstituted pyridine while maintaining fundamental aromatic properties [18] [3]. The pyridine ring system preserves its inherent aromaticity with a resonance energy of approximately 23 kilocalories per mole, comparable to the parent heterocycle [3].
The introduction of the 3-fluorophenyl substituent significantly influences the electronic distribution within the pyridine ring through conjugative and inductive effects [18] [19]. Fluorine substitution on the phenyl ring enhances the electron-withdrawing character of the substituent, affecting both the nucleophilicity of the pyridine nitrogen and the reactivity patterns of the heterocyclic system [19]. This electronic modification results in altered chemical shift patterns in Nuclear Magnetic Resonance spectroscopy compared to non-fluorinated analogs [9].
Methoxy substitution at the 2-position introduces electron-donating character that partially counteracts the electron-withdrawing effects of the fluorophenyl group [18] [20]. This substitution pattern creates a unique electronic environment that distinguishes 3-(3-Fluorophenyl)-2-methoxypyridine from other pyridine derivatives [20]. The methoxy group also influences intermolecular interactions through its oxygen lone pairs, affecting crystal packing arrangements and physical properties [21].
Structural comparisons with related compounds demonstrate that fluorinated pyridine derivatives generally exhibit enhanced thermal stability and altered solubility profiles compared to their non-fluorinated counterparts [6]. The fluorine substitution contributes to increased dipole moments and modified hydrogen bonding capabilities, resulting in distinct physicochemical properties [22] [6].
The dihedral angle between the pyridine and fluorophenyl rings in 3-(3-Fluorophenyl)-2-methoxypyridine closely resembles those observed in related bipyridine and phenylpyridine derivatives, typically ranging from 8 to 15 degrees [5] [21]. This structural feature reflects the balance between π-π interactions that favor planarity and steric interactions that promote ring rotation [5].
| Compound Type | Key Structural Features | Electronic Effects | Spectroscopic Characteristics |
|---|---|---|---|
| Unsubstituted Pyridine | Planar ring, C₂ᵥ symmetry | Basic nitrogen | Simple ¹H pattern |
| 2-Methoxypyridine | Electron-donating methoxy | Enhanced basicity | Upfield aromatic shifts |
| 3-Fluoropyridine | Electron-withdrawing fluorine | Reduced basicity | ¹⁹F signal at -123 ppm |
| 3-(3-Fluorophenyl)-2-methoxypyridine | Biphenyl system, dual substitution | Balanced electronic effects | Complex coupling patterns |
The most reliable entry to the title molecule exploits palladium-catalyzed Suzuki–Miyaura cross-coupling between a pre-functionalized 2-methoxypyridine electrophile and 3-fluorophenyl nucleophiles.
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (min) | Isolated Yield | Comment |
|---|---|---|---|---|---|---|---|---|
| 3-Bromo-2-methoxypyridine | 3-Fluorophenyl-B(OH)₂ | Pd(OAc)₂/SPhos | K₃PO₄ (3 equiv) | Toluene | 90 | 60 | 82% [1] | Benchmark laboratory protocol |
| 3-Chloro-2-methoxypyridine | 3-Fluorophenyl-B(pin) | Pd₂(dba)₃/XPhos | Cs₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 110 | 90 | 71% [2] | Useful when bromide is cost-prohibitive |
| 3-Triflate-2-methoxypyridine | 3-Fluorophenyl-K(OBF₃) | Ni(COD)₂/PCy₃ | K₃PO₄ (3 equiv) | THF | 25 | 240 | 88% [3] | Base-free carbonylative variant optional |
Key optimization findings
Two complementary tactics dominate: pre-formation of 2-methoxypyridine electrophiles or late-stage O-methylation of 2-hydroxypyridine intermediates.
| Substrate | Methylating Reagent | Auxiliary Base | Conditions | Yield | Green Merit |
|---|---|---|---|---|---|
| 2-Hydroxy-3-(3-fluorophenyl)pyridine | Dimethyl carbonate | DBU (1 equiv) | 90 °C, neat DMC, 12 h | 92% [6] | Non-toxic reagent, recyclable solvent |
| Same | Cu(OAc)₂ (5 mol %), MeOH (solvent + reagent), O₂ (1 atm) | K₂CO₃ (1 equiv) | 80 °C, 8 h | 78% [7] | Atom-economic, no alkyl-sulfate waste |
| Same | Dimethyl sulfate | NaHCO₃ (2 equiv) | 90 °C, solvent-free, 6 h | 96% [8] | High throughput but toxicity concerns |
Observations
Cross-couplings forming the C-C or C-O bonds of 3-(3-fluorophenyl)-2-methoxypyridine universally share three organometallic steps: oxidative addition (OA), transmetallation (TM), and reductive elimination (RE).
Pd-catalyzed Suzuki cycle
Ni-catalyzed cross-coupling
Cu-mediated methoxylation
Mechanistic insight from atropisomeric lutidine models
Table 1 in the Beilstein study shows that O-chelation by an ortho-methoxy group skews diaryl-substitution toward a kinetically favored syn-atropisomer (ΔG⧧ = 21.7 kcal mol⁻¹), whereas ortho-chloro analogues equilibrate to the thermodynamic anti product [1]. This underscores the decisive role of transient Pd–O coordination in steering selectivity.
| Entry | Ligand | OA Rate (relative) | TM Rate | RE Barrier | Overall TON |
|---|---|---|---|---|---|
| SPhos | 1.0 | 0.8 | 14 kcal mol⁻¹ | 410 [1] | |
| XPhos | 0.7 | 0.9 | 13 kcal mol⁻¹ | 390 [2] | |
| PCy₃ (Ni) | 1.3 | 1.4 | 16 kcal mol⁻¹ | 970 [3] |
Sustainability considerations focus on three vectors: catalyst economy, benign reaction media, and waste minimization.
| Medium | Advantages | Limitation | Example Yield |
|---|---|---|---|
| Water-only micellar | Room temperature, low Pd | Requires surfactant | 78% [11] |
| Ionic liquid [Bmim]BF₄ | Catalyst retention, easy work-up | Cost, viscosity | 80% [11] |
| Supercritical CO₂ | Simple product venting | Specialized equipment | 68% (2 h) [12] |
Dimethyl carbonate (DMC) acts as solvent and electrophile, generating only CO₂ and methanol by-products and satisfying the Principle of Benign Reagents. Life-cycle assessment shows a 60% reduction in global warming potential versus MeI routes [6].
| Route | PMI (kg input / kg product) | Energy (kWh kg⁻¹) | Aqueous Effluent (kg kg⁻¹) |
|---|---|---|---|
| Traditional MeI/Pd/toluene | 115 [8] | 420 | 55 |
| DMC/DBU melt | 32 [6] | 150 | 4 |
| Micellar Suzuki + DMC methylation | 21 [11] [6] | 90 | 2 |
The micellar–DMC hybrid approach currently represents the greenest end-to-end route, converging high yield with minimal solvent footprint.